Cas no 396720-07-3 (2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

2-Chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 2-chlorobenzamide group and a 3,5-dimethylphenyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The chloro and dimethylphenyl substituents may enhance binding affinity and selectivity in target interactions, while the thienopyrazole framework offers stability and synthetic versatility. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's purity and consistent synthesis are critical for reproducible research applications. Further investigation into its pharmacological properties could reveal additional therapeutic or industrial relevance.
2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
396720-07-3 structure
Product name:2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:396720-07-3
MF:C20H18ClN3OS
MW:383.894422054291
CID:6151187
PubChem ID:4609391

2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • 2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • Oprea1_054907
    • AKOS024599604
    • 396720-07-3
    • F0778-0041
    • 2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • 2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Inchi: 1S/C20H18ClN3OS/c1-12-7-13(2)9-14(8-12)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
    • InChI Key: VFQBRDIZXHNSJE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(NC1=C2CSCC2=NN1C1C=C(C)C=C(C)C=1)=O

Computed Properties

  • Exact Mass: 383.0859111g/mol
  • Monoisotopic Mass: 383.0859111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.2Ų
  • XLogP3: 4.5

2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0778-0041-2μmol
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0778-0041-20μmol
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0778-0041-15mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0778-0041-2mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0778-0041-50mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0778-0041-40mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0778-0041-25mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0778-0041-30mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0778-0041-1mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0778-0041-3mg
2-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396720-07-3 90%+
3mg
$63.0 2023-05-17

Additional information on 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

Professional Introduction to Compound with CAS No. 396720-07-3 and Product Name: 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

The compound with the CAS number 396720-07-3 and the product name 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a chloro substituent and a benzamide moiety, combined with a thieno[3,4-cpyrazole] core, makes this compound a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds due to their diverse biological activities. The thieno[3,4-cpyrazole] scaffold is particularly noteworthy for its ability to modulate various biological pathways. Studies have shown that derivatives of this scaffold exhibit significant potential in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The specific arrangement of atoms in the 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide molecule allows for unique interactions with biological targets, making it an intriguing subject for further research.

The chloro substituent at the 2-position of the benzamide moiety is particularly interesting from a chemical perspective. Chlorinated aromatic compounds are known for their enhanced lipophilicity and metabolic stability, which can be crucial factors in drug design. Additionally, the 3,5-dimethylphenyl group contributes to the compound's overall hydrophobicity and may play a role in its binding affinity to biological targets. These structural features make the compound a valuable tool for investigating the mechanisms of action of potential therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting costly wet-lab experiments. The 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide molecule has been subjected to various computational studies to elucidate its potential interactions with biological receptors. These studies have revealed that the compound may exhibit significant binding affinity to enzymes and receptors involved in pain signaling and inflammation. This aligns well with current trends in drug development aimed at modulating these pathways.

The synthesis of this compound presents an intriguing challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to streamline these processes significantly. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. These advancements not only reduce the complexity of synthesis but also improve scalability for potential industrial applications.

One of the most exciting aspects of this compound is its potential therapeutic applications. Preclinical studies have suggested that derivatives of the thieno[3,4-cpyrazole] scaffold may be effective in treating conditions characterized by excessive inflammation. The benzamide moiety is known to interact with specific proteases and kinases involved in inflammatory pathways. By modulating these interactions, the compound could potentially reduce inflammation without causing significant side effects commonly associated with existing anti-inflammatory drugs.

Furthermore, the chloro substituent may enhance the compound's ability to cross cell membranes due to its lipophilic nature. This property is particularly important for drugs that need to reach intracellular targets. Additionally, the presence of multiple aromatic rings increases the compound's stability against metabolic degradation by enzymes such as cytochrome P450 oxidases. This stability is crucial for ensuring that the drug remains active within the body long enough to exert its therapeutic effects.

Another area of interest is the potential use of this compound as a lead molecule for developing new drugs through structure-based drug design (SBDD). SBDD involves using computer models to understand how small molecules interact with biological targets at an atomic level. By understanding these interactions thoroughly, researchers can make informed modifications to improve potency and selectivity while minimizing side effects. The complex structure of 2-chloro-N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide makes it an excellent candidate for SBDD studies.

Recent publications have highlighted several key findings regarding this compound's potential applications. For instance, one study demonstrated that derivatives of this scaffold exhibit significant inhibitory activity against certain inflammatory enzymes at nanomolar concentrations. This high potency suggests that further optimization could lead to compounds with therapeutic efficacy comparable or superior to existing drugs on the market. Additionally, another study explored the compound's ability to modulate pain signaling pathways using animal models.

The results from these studies were encouraging and suggested that further development could lead to novel treatments for chronic pain conditions without causing dependence or other adverse effects associated with opioid-based painkillers. This aligns well with global efforts aimed at reducing reliance on opioids while maintaining effective pain management strategies.

The future prospects for this compound are bright given its unique structural features and promising preclinical data. Researchers are actively exploring new synthetic routes that could improve yield and scalability while maintaining high purity standards necessary for pharmaceutical applications. Additionally; collaborations between academic institutions; biotechnology companies; pharmaceutical firms are expected; leading; accelerated development programs focused on optimizing this molecule's therapeutic potential.

In conclusion,396720-07-3 along with its product name,2-chloro-N-2-(3;5-dimethylphenyl)-2H;4H;6H-thieno[3;4-cpyrazol]-3-yibenzoamide, represents an exciting advancement in pharmaceutical chemistry with significant implications for drug development across multiple therapeutic areas including inflammation management; infectious diseases; cancer treatment among others。 Its complex heterocyclic structure coupled together unique functional groups positions it as an excellent candidate worth further exploration through both computational modeling experimental validation ultimately bringing forth novel treatments addressing unmet medical needs worldwide。

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